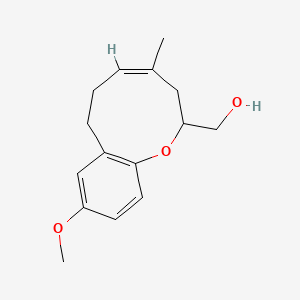
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- is a complex organic compound with the molecular formula C15H20O2. It is characterized by a benzoxonin ring structure with methanol and methoxy functional groups.
Preparation Methods
The synthesis of 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. Common synthetic routes include cyclization reactions that form the benzoxonin ring, followed by functionalization to introduce the methanol and methoxy groups.
Reaction Conditions: Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity.
Chemical Reactions Analysis
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like halides (e.g., HCl, HBr) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Mechanism of Action
The mechanism by which 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular behavior.
Comparison with Similar Compounds
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other benzoxonin derivatives, such as 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-.
Uniqueness: The unique combination of functional groups and the specific configuration of the benzoxonin ring in 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol |
InChI |
InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4- |
InChI Key |
WUZUCCYVFIDOEH-WCIBSUBMSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


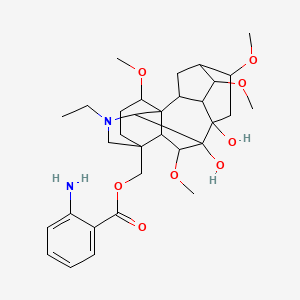
![gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B14111034.png)
![6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B14111042.png)
![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
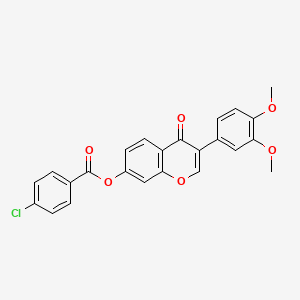
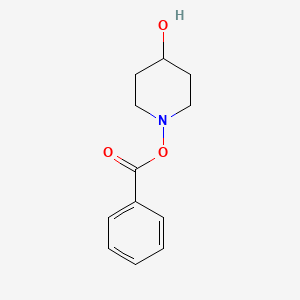
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
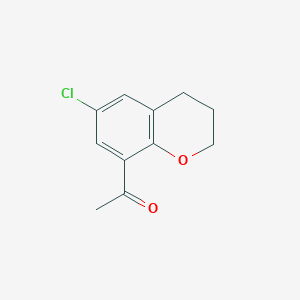
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
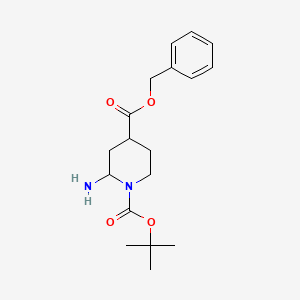
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
